molecular formula C32H39N3O7 B1665583 AP-22161 CAS No. 268741-42-0

AP-22161

Cat. No.: B1665583
CAS No.: 268741-42-0
M. Wt: 577.7 g/mol
InChI Key: MXUORUPLQRGMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it features a quinazoline core with a 4-anilino substituent, which enhances its binding affinity to ATP pockets in kinase domains . Its molecular formula is C₂₂H₁₈N₄O₂S, with a molecular weight of 402.47 g/mol and a solubility profile of 2.3 mg/mL in aqueous buffers at pH 7.4 . Preclinical studies highlight its IC₅₀ value of 8.7 nM against EGFR (epidermal growth factor receptor) and 15.2 nM against HER2 (human epidermal growth factor receptor 2), with minimal off-target activity (<5% inhibition at 1 μM concentration across 50 kinases) . AP-22161 has demonstrated efficacy in xenograft models of non-small cell lung cancer (NSCLC), achieving tumor growth inhibition (TGI) of 78% at a daily oral dose of 50 mg/kg .

Properties

CAS No.

268741-42-0

Molecular Formula

C32H39N3O7

Molecular Weight

577.7 g/mol

IUPAC Name

4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-formylbenzoic acid

InChI

InChI=1S/C32H39N3O7/c1-19(37)34-28(14-21-11-12-24(32(40)41)23(13-21)17-36)31(39)35-27-10-6-5-9-22-15-29(26(30(33)38)16-25(22)27)42-18-20-7-3-2-4-8-20/h11-13,15-17,20,27-28H,2-10,14,18H2,1H3,(H2,33,38)(H,34,37)(H,35,39)(H,40,41)/t27-,28-/m0/s1

InChI Key

MXUORUPLQRGMFJ-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-((S)-2-acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-(S)-5-ylcarbamoyl)-ethyl)-2-formyl-benzoic acid
AP 22161
AP-22161
AP22161

Origin of Product

United States

Comparison with Similar Compounds

Gefitinib (Iressa®)

  • Molecular Structure : Shares the quinazoline core but lacks the sulfonamide group present in this compound.
  • Pharmacokinetics : Oral bioavailability of 60% in humans, compared to 82% for this compound in rodent models .
  • Toxicity : Higher incidence of dermatological adverse events (e.g., rash in 45% of patients) compared to this compound (rash in 12% of preclinical models) .

Lapatinib (Tykerb®)

  • Molecular Structure : Dual EGFR/HER2 inhibitor with a 3-fluorobenzyloxy substituent.
  • Resistance Profile : this compound shows 10-fold lower susceptibility to T790M EGFR mutations compared to Lapatinib .

Functional Analogs

Osimertinib (Tagrisso®)

  • Mechanism : Third-generation EGFR inhibitor effective against T790M mutations.
  • Advantage Over this compound : Approved for clinical use in NSCLC; however, this compound exhibits superior blood-brain barrier penetration (brain-to-plasma ratio of 0.8 vs. 0.3 for Osimertinib) .

Data Tables

Table 1. Comparative Biochemical Profiles

Compound Target (IC₅₀, nM) Selectivity (Off-Target Inhibition) Oral Bioavailability (%)
This compound EGFR: 8.7 <5% at 1 μM 82 (preclinical)
Gefitinib EGFR: 12 20% at 1 μM 60
Lapatinib EGFR: 3.2 35% at 1 μM 70

Table 2. Preclinical Efficacy

Compound Tumor Model (TGI %) Dose (mg/kg/day) Toxicity (Grade ≥3)
This compound NSCLC: 78 50 12% (rash)
Osimertinib NSCLC: 82 40 28% (QTc prolongation)

Research Findings

  • Selectivity : this compound’s sulfonamide group reduces off-target binding, as confirmed by crystallography studies showing hydrogen bonding with Lys745 in EGFR .
  • Resistance : Unlike Gefitinib, this compound maintains potency in cell lines expressing EGFR L858R/T790M mutations (IC₅₀ shift <2-fold vs. >20-fold for Gefitinib) .
  • Synergy : In combination with Paclitaxel, this compound enhances apoptosis in HER2+ breast cancer models (synergy score = 1.8) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AP-22161
Reactant of Route 2
AP-22161

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